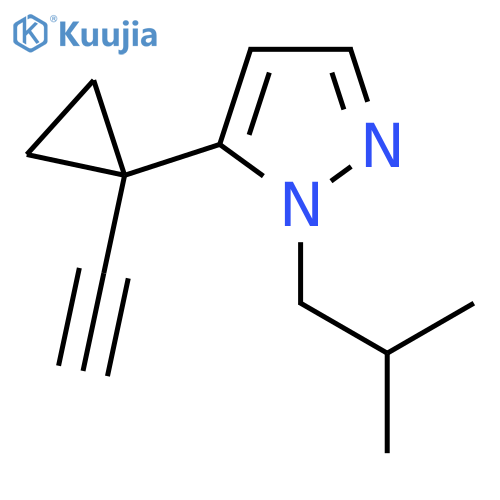

Cas no 2228694-49-1 (5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole)

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole

- EN300-1737931

- 2228694-49-1

-

- インチ: 1S/C12H16N2/c1-4-12(6-7-12)11-5-8-13-14(11)9-10(2)3/h1,5,8,10H,6-7,9H2,2-3H3

- InChIKey: WKMYPXHYHZCQPI-UHFFFAOYSA-N

- ほほえんだ: N1(CC(C)C)C(=CC=N1)C1(C#C)CC1

計算された属性

- せいみつぶんしりょう: 188.131348519g/mol

- どういたいしつりょう: 188.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.8Ų

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1737931-0.25g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 0.25g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1737931-2.5g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 2.5g |

$3670.0 | 2023-09-20 | ||

| Enamine | EN300-1737931-10g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 10g |

$8049.0 | 2023-09-20 | ||

| Enamine | EN300-1737931-0.1g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 0.1g |

$1648.0 | 2023-09-20 | ||

| Enamine | EN300-1737931-0.5g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 0.5g |

$1797.0 | 2023-09-20 | ||

| Enamine | EN300-1737931-5.0g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 5g |

$5429.0 | 2023-06-04 | ||

| Enamine | EN300-1737931-1g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 1g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1737931-1.0g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 1g |

$1872.0 | 2023-06-04 | ||

| Enamine | EN300-1737931-10.0g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 10g |

$8049.0 | 2023-06-04 | ||

| Enamine | EN300-1737931-0.05g |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole |

2228694-49-1 | 0.05g |

$1573.0 | 2023-09-20 |

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazoleに関する追加情報

Professional Introduction to Compound with CAS No. 2228694-49-1 and Product Name: 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole

The compound with the CAS number 2228694-49-1 and the product name 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, a heterocyclic aromatic compound known for its broad spectrum of biological activities. The structural features of this molecule, particularly the presence of an ethynylcyclopropyl substituent and a 2-methylpropyl group, contribute to its unique chemical properties and potential therapeutic applications.

Pyrazole derivatives have long been recognized for their pharmacological significance, serving as key scaffolds in the development of drugs targeting various diseases. The 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole molecule exhibits a distinct chemical profile that makes it a promising candidate for further investigation. The ethynylcyclopropyl moiety introduces a reactive site for further functionalization, while the 2-methylpropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Recent research in medicinal chemistry has highlighted the importance of pyrazole derivatives in drug discovery. Studies have demonstrated that modifications in the pyrazole core can significantly alter biological activity, making it essential to explore diverse structural variations. The 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole compound is being investigated for its potential in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethynylcyclopropyl group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired structure efficiently. These methods not only enhance the synthetic pathway but also contribute to the scalability of production.

In terms of biological activity, preliminary studies on 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole have shown promising results. The compound exhibits inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases. Additionally, its interaction with biological targets suggests potential applications in oncology. The unique structural features of this molecule allow it to bind effectively to specific proteins and enzymes, modulating pathways associated with disease progression.

The pharmacokinetic properties of 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole are also under investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic potential. Pharmacokinetic studies help in determining dosage regimens, absorption rates, and metabolic pathways, ensuring safe and effective drug administration. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are utilized to characterize the compound's behavior in biological systems.

One of the most exciting aspects of this compound is its versatility in drug design. The presence of reactive sites like the ethynyl group allows for further derivatization, enabling chemists to tailor its properties for specific therapeutic needs. This flexibility is particularly valuable in developing targeted therapies that address complex diseases like cancer and autoimmune disorders. By modifying various functional groups within the pyrazole core, researchers can fine-tune bioactivity and improve selectivity against pathological targets.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole compound exemplifies this synergy, as it represents a culmination of synthetic chemistry expertise and biological insight. Ongoing studies aim to elucidate its mechanism of action and explore new applications in drug discovery. These efforts are supported by advancements in computational chemistry and high-throughput screening technologies, which accelerate the identification of promising candidates.

In conclusion, 5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole (CAS No. 2228694-49-1) is a structurally unique compound with significant potential in pharmaceutical applications. Its distinctive features make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover its biological activities and optimize synthetic methodologies, this compound is poised to play a crucial role in future medical advancements.

2228694-49-1 (5-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole) 関連製品

- 1017423-88-9([3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid)

- 2137584-48-4(tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate)

- 2887-72-1(3',5'-Dibromo-4’-hydroxyacetophenone)

- 17902-30-6(4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine)

- 14068-27-0(Methyl 2-(quinoxalin-2-YL)acetate)

- 2219371-83-0(tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate)

- 1354010-75-5(2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)

- 2097869-37-7(2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one)

- 1706430-05-8(2-(3-Bromo-phenyl)-5-dibromomethyl-benzooxazole)